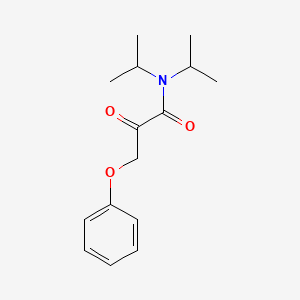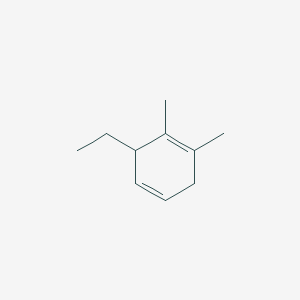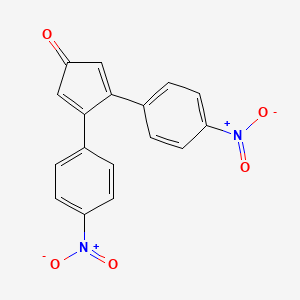
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is a chemical compound that belongs to the class of cyclopentadienones It is characterized by the presence of two nitrophenyl groups attached to a cyclopentadienone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a nitrophenyl compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentadienone derivatives.
Applications De Recherche Scientifique
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, such as electron transfer and coordination with metal ions. The cyclopentadienone core provides a stable framework that can facilitate these interactions. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(4-fluorophenyl)cyclopenta-2,4-dien-1-one: Similar structure but with fluorine substituents instead of nitro groups.
3,4-Bis(4-aminophenyl)cyclopenta-2,4-dien-1-one: Contains amine groups instead of nitro groups.
Uniqueness
3,4-Bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
123059-16-5 |
|---|---|
Formule moléculaire |
C17H10N2O5 |
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
3,4-bis(4-nitrophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H10N2O5/c20-15-9-16(11-1-5-13(6-2-11)18(21)22)17(10-15)12-3-7-14(8-4-12)19(23)24/h1-10H |
Clé InChI |
XZUCPVRWXJMGFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C=C2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


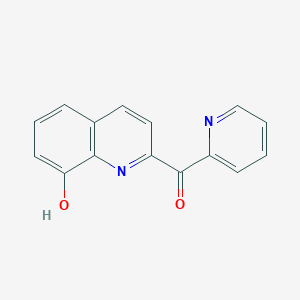
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
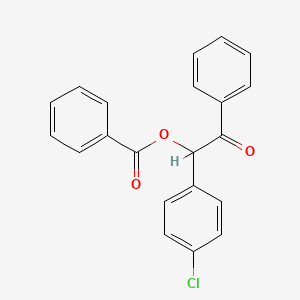
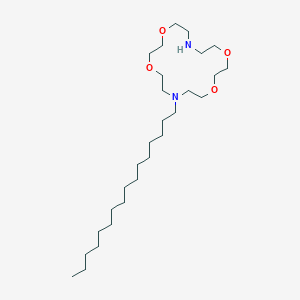
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
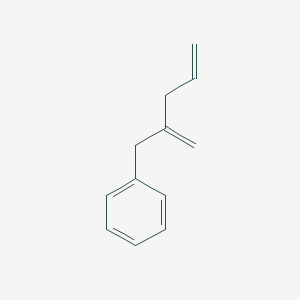

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

